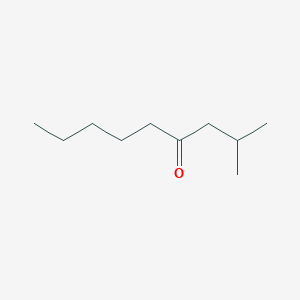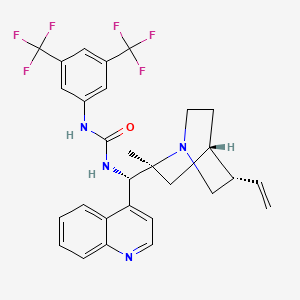
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea is a complex organic compound featuring a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The quinuclidine and quinoline moieties are then introduced through subsequent reactions, often involving coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)urea: Lacks the quinuclidine moiety, which may affect its binding properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea: Similar structure but without the vinyl group, potentially altering its reactivity.
Uniqueness
The presence of the quinuclidine, quinoline, and vinyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea makes it unique, providing a combination of properties that can be exploited in various applications. This uniqueness is highlighted by its potential to interact with multiple molecular targets and participate in diverse chemical reactions.
Propriétés
Formule moléculaire |
C29H28F6N4O |
|---|---|
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-2-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C29H28F6N4O/c1-3-17-16-39-11-9-18(17)15-27(39,2)25(23-8-10-36-24-7-5-4-6-22(23)24)38-26(40)37-21-13-19(28(30,31)32)12-20(14-21)29(33,34)35/h3-8,10,12-14,17-18,25H,1,9,11,15-16H2,2H3,(H2,37,38,40)/t17-,18+,25+,27+/m1/s1 |
Clé InChI |
BQEONVYJBLIVQL-ZJGKQXSUSA-N |
SMILES isomérique |
C[C@]1(C[C@@H]2CCN1C[C@H]2C=C)[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC1(CC2CCN1CC2C=C)C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)

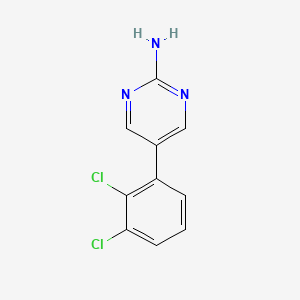
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

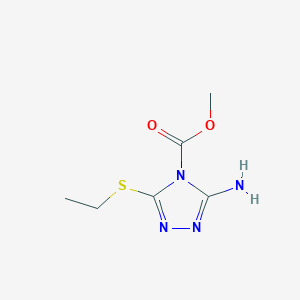
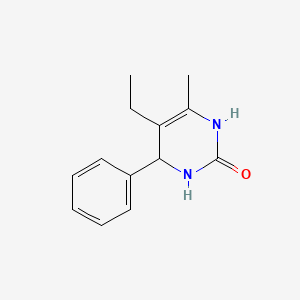
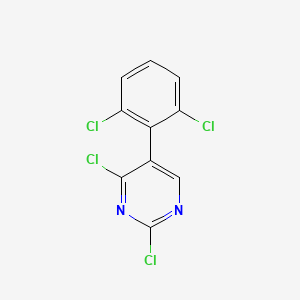
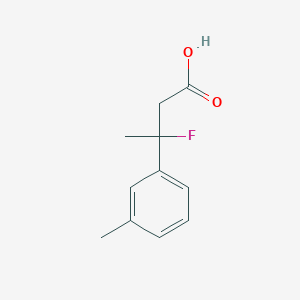
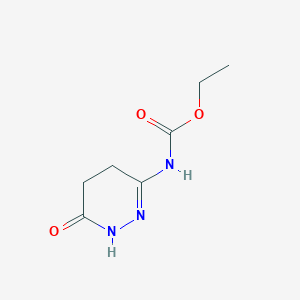
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
